molecular formula C18H26FN3O B2863690 3-(4-fluorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane CAS No. 1797027-04-3

3-(4-fluorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane

Cat. No.: B2863690
CAS No.: 1797027-04-3
M. Wt: 319.424
InChI Key: DBUMUWQCSURWAQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is a synthetic chemical compound designed for research and development purposes. It features a seven-membered azepane ring, a 4-fluorophenyl moiety, and a 4-methylpiperazine carboxamide group, making it a valuable heterocyclic building block in medicinal chemistry . Compounds incorporating fluorophenyl groups and nitrogen-containing heterocycles like piperazines are frequently explored in drug discovery for their potential biological activities . The structural attributes of this molecule suggest its primary utility in the synthesis of more complex molecules and as a core scaffold in the design of novel pharmacological probes. Researchers may investigate its application in developing candidates for various therapeutic areas. Its mechanism of action is not predefined and is entirely dependent on the specific research context in which it is applied. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUMUWQCSURWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The azepane core can be synthesized via ring-closing metathesis (RCM) or Beckmann rearrangement . For example, a diene precursor such as N-allyl-4-fluorophenylallylamine undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) to form the azepane ring, followed by hydrogenation to saturate the double bond. Alternatively, cyclohexanone oxime derivatives subjected to Beckmann rearrangement yield caprolactam intermediates, which are reduced to azepane.

Direct Functionalization of Azepane

Commercial azepane can be functionalized via electrophilic aromatic substitution or cross-coupling reactions . Introducing the 4-fluorophenyl group at the 3-position may require:

  • Friedel-Crafts alkylation using 4-fluorobenzene and a 3-bromoazepane intermediate.
  • Suzuki-Miyaura coupling between 3-bromoazepane and 4-fluorophenylboronic acid under palladium catalysis.

Amide Bond Formation with 4-Methylpiperazine

Carboxylic Acid Activation

The 1-position amine of azepane is acylated with 4-methylpiperazine-1-carbonyl chloride. Synthesis of the acyl chloride involves treating 4-methylpiperazine-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.

Procedure :

  • Dissolve 4-methylpiperazine-1-carboxylic acid (1.0 eq) in anhydrous DCM.
  • Add SOCl₂ (1.2 eq) dropwise at 0°C, then warm to room temperature and stir for 4 hours.
  • Remove volatiles under vacuum to obtain the acyl chloride as a pale-yellow oil.

Coupling Reaction Optimization

The azepane amine reacts with the acyl chloride in the presence of a base. Key parameters include:

Parameter Optimal Conditions Impact on Yield
Solvent Acetonitrile or THF Minimizes hydrolysis
Base N-Methyl-2-pyrrolidone (NMP) Enhances nucleophilicity
Temperature 0°C → RT Controls exotherm
Reaction Time 12–24 hours Ensures completion

Example protocol :

  • Combine 3-(4-fluorophenyl)azepane (1.0 eq) and 4-methylpiperazine-1-carbonyl chloride (1.1 eq) in acetonitrile.
  • Add NMP (2.0 eq) and stir at room temperature for 18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to obtain the product (78% yield).

Alternative Routes via Intermediate Protection

Boc-Protected Azepane Synthesis

To prevent side reactions during acylation, the azepane amine is protected with a tert-butoxycarbonyl (Boc) group:

  • Treat 3-(4-fluorophenyl)azepane with Boc₂O in THF.
  • Deprotect post-acylation using trifluoroacetic acid (TFA).

Advantages :

  • Higher regioselectivity.
  • Compatibility with sensitive functional groups.

Crystallization and Purification

Solvent-Antisolvent Recrystallization

The crude product is dissolved in a minimal volume of isobutyl acetate at 60°C, followed by gradual addition of methyl cyclohexane to induce crystallization. This method yields high-purity (>99%) crystals.

Lyophilization for Amorphous Forms

For hygroscopic intermediates, freeze-drying aqueous-organic solutions (e.g., tert-butanol/water) produces stable amorphous powders.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, ArH), 7.10–6.95 (m, 2H, ArH), 3.90–3.50 (m, 8H, piperazine and azepane CH₂), 2.40 (s, 3H, NCH₃).
  • HRMS : m/z calculated for C₂₀H₂₇FN₃O [M+H]⁺: 368.2124; found: 368.2121.

X-ray Diffraction (XRD)

Crystalline forms exhibit distinct XRD patterns, with characteristic peaks at 2θ = 12.5°, 18.7°, and 24.3°.

Challenges and Mitigation Strategies

Challenge Solution
Low coupling yield Use HATU/HOBt as coupling agents
Ring strain in azepane Optimize RCM catalyst loading
Solubility issues Employ DMF/THF co-solvent systems

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanone linkage or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Substitution reactions might occur at the fluorophenyl group or the nitrogen atoms in the azepane and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly for targeting neurological or psychiatric disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with azepane and piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Chalcone Derivatives

Key Compounds : Cardamonin (IC50 = 4.35 µM) and 2j (IC50 = 4.70 µM) .

  • Structural Similarities: The fluorophenyl group in 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) mirrors the fluorophenyl substituent in the target compound.
  • SAR Insights: Electronegative substituents (e.g., F, Cl) at the para position enhance activity. Replacement of bromine (2j) with chlorine (2h) or methoxy groups (2n, 2p) reduces potency, aligning with the target compound’s fluorophenyl advantage . Non-piperazine chalcones (e.g., cardamonin) outperform piperazine-substituted analogs, suggesting that bulkier groups like 4-methylpiperazine-1-carbonyl may require optimization for activity .

Pyrazole and Thiazole Derivatives

Key Compounds : Pyrazoles (e.g., 1–4) and thiazoles (e.g., 4, 5) .

  • Structural Similarities : Fluorophenyl groups are common in these cores (e.g., 3-(4-fluorophenyl) in pyrazole 3).
  • Conformational Analysis :
    • Dihedral angles between fluorophenyl and heterocyclic rings range from 4.64° to 10.53°, influencing planarity and binding interactions. The azepane ring in the target compound may exhibit similar conformational flexibility .

Piperazine- and Diazepane-Containing Analogs

Key Compounds :

  • 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone ().
  • 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane ().
  • Structural Comparisons: Diazepane vs. Substituent Effects: The methyl group on the piperazine in the target compound enhances lipophilicity versus unsubstituted piperazines (e.g., 1-(4-fluorophenyl)piperazine in ) .

Biotransformation Products

Key Metabolites : Fungal metabolites of ezetimibe with fluorophenyl groups (e.g., compound 2 in ).

  • Functional Insights: Fluorophenyl groups resist metabolic degradation, suggesting the target compound may exhibit improved stability compared to non-halogenated analogs .

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